Thiorphan Disulfide
Overview
Description
Thiorphan Disulfide is an impurity of Racecadotril . It is a peptidyl thiourea derivative that has a high affinity for acetylcholine receptors . It inhibits the binding of acetylcholine to these receptors, leading to reduced muscle contraction . Thiorphan Disulfide may also be an inhibitor of ion channels and ligands for cell surface receptors .
Synthesis Analysis
Thiorphan Disulfide can be synthesized through an electrolytic approach based on a microfluidic reactor . This method is proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators . The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts .
Molecular Structure Analysis
The molecular weight of Thiorphan Disulfide is 504.62 . Its chemical formula is C24H28N2O6S2 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction . The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .
Physical And Chemical Properties Analysis
The chemical formula of Thiorphan Disulfide is C24H28N2O6S2 . Its molecular weight is 504.62 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Scientific Research Applications
Thiorphan Degradation Studies : Thiorphan's degradation leads to the generation of diastereoisomers of the corresponding disulfide. The kinetics of thiorphan degradation under various storage conditions have been investigated to optimize conservation and propose stable injectable forms (Giménez et al., 1988).
Formation of Disulfide Bonds in Cytoplasmic Proteins : Mutations in Escherichia coli allowing disulfide bond formation in the cytoplasm have implications for the folding and activity of cytoplasmic proteins, highlighting the role of thioredoxin reductase in maintaining cysteines reduced (Derman et al., 1993).
Disulfides in Organic Chemistry : Disulfides, including those related to thiorphan, are valuable in organic synthesis. The oxidative coupling of thiols is a primary route for disulfide preparation, with nanocatalysts showing significant catalytic activity (Shiri et al., 2017).
Engineered Pathway for Protein Disulfide Bonds : An engineered pathway in Escherichia coli demonstrates how mutations can alter protein function significantly, including the formation of disulfide bonds, which is crucial for protein folding and stability (Masip et al., 2004).
Metal-Free Synthesis of Disulfides : Metal-free approaches for synthesizing disulfides have been developed, highlighting the utility of thiolation reactions in creating S-S, S-N, and S-C bonds under mild conditions (Rattanangkool et al., 2014).
Role of Disulfide Bonds in Biological Materials : The study of disulfide bonds in biological materials like blood can reveal insights into the splitting of disulfide bonds by reduced heme, indicating significant biochemical interactions (Ellman, 1959).
Disulfide Bond Formation in Bacteria : In Escherichia coli, disulfide bond formation can occur in the cytoplasm under certain conditions, reversing the typical role of thioredoxins. This has implications for understanding how the reducing environment in the cytoplasm is maintained (Stewart et al., 1998).
Sulfur Chemistry in Polymer and Materials Science : Disulfide bonds, including those related to thiorphan, play a crucial role in polymer and materials science, impacting areas from medicine to nanotechnology (Mutlu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBJQCOYUZBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiorphan Disulfide | |
CAS RN |
123658-06-0 | |
Record name | Thiorphan disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIORPHAN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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